N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and a trifluoromethyl-substituted benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a 4-methoxyphenyl derivative, the thiazole ring can be constructed through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Alkylation: The thiazole intermediate is then alkylated with a 2-bromoethyl compound to introduce the ethyl linker.
Amidation: The final step involves the reaction of the alkylated thiazole with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present in derivatives, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Major Products:
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of amine derivatives from nitro groups.
Substitution: Formation of substituted benzamides with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and trifluoromethyl group are key structural features that enable binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
- N-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-chlorobenzamide
- N-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-methylbenzamide
- N-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide
Comparison: Compared to its analogs, N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for enhancing metabolic stability and lipophilicity, which can improve the compound’s pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-27-15-8-6-13(7-9-15)19-25-14(12-28-19)10-11-24-18(26)16-4-2-3-5-17(16)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDMRNYOPLDGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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